Maduramicin Ammonium Salt

Description

BenchChem offers high-quality Maduramicin Ammonium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Maduramicin Ammonium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

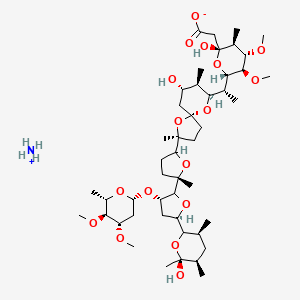

azanium;2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(5S)-5-[(3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33?,35+,36?,37-,38-,39-,40-,41-,42?,43-,44-,45-,46+,47+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGJEAMPBSZCIF-PZQARBGFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)[O-])O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](OC1[C@H]2C[C@@H](C(O2)[C@@]3(CCC(O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)[O-])O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H83NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

934.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84878-61-5 | |

| Record name | Maduramicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of action of Maduramicin Ammonium Salt?

An In-Depth Technical Guide to the Mechanism of Action of Maduramicin Ammonium Salt

Abstract

Maduramicin Ammonium Salt, a monovalent glycoside polyether ionophore produced by Actinomadura yumaensis, stands as a potent anticoccidial agent widely employed in the poultry industry.[1] Its efficacy, however, is intrinsically linked to its potent and multifaceted mechanism of action, which, if not properly controlled, can lead to significant host toxicity. This guide provides a detailed exploration of the molecular and cellular mechanisms underpinning Maduramicin's bioactivity. We will dissect its core function as a cation ionophore, trace the downstream consequences that lead to parasite death, and investigate the signaling cascades responsible for its off-target toxicity in host cells, particularly in cardiac and skeletal muscle tissues.[1][2][3][4] This document is intended for researchers and drug development professionals seeking a comprehensive understanding of Maduramicin's mode of action, from its fundamental electrochemical effects to its complex modulation of cellular life and death pathways.

Part 1: The Core Directive - Disruption of Cation Homeostasis

The fundamental mechanism of Maduramicin is its function as an ionophore—a lipid-soluble molecule that binds and transports ions across biological membranes.[5][6] Unlike channel-forming ionophores, Maduramicin acts as a mobile carrier, forming an electrically neutral complex with specific cations, shuttling them across the lipid bilayer down their electrochemical gradient.[6]

This process is initiated by the molecule's unique structure, which features a hydrophilic core capable of chelating a cation and a hydrophobic exterior that allows the entire complex to dissolve in and traverse the cell membrane. This action effectively renders the membrane permeable to specific ions, short-circuiting the carefully maintained gradients that are essential for cellular function and survival.[5]

Cation Selectivity

Maduramicin exhibits a strong preference for monovalent cations. Its primary targets are potassium (K+) and sodium (Na+).[5][7] This selectivity is crucial to its action and is significantly higher for monovalent cations than for divalent ones. The precise affinity has been measured, revealing a clear hierarchical preference.[6]

| Cation | Relative Affinity |

| Potassium (K+) | Highest |

| Rubidium (Rb+) | High |

| Sodium (Na+) | Moderate |

| Lithium (Li+) | Moderate |

| Cesium (Cs+) | Low |

| Divalent Cations (Mg²⁺, Ca²⁺, etc.) | Very Low |

| Table 1: Relative Cation Selectivity of Maduramicin. Data synthesized from published affinity studies.[6] |

This ionophoric activity disrupts the vital Na+/K+ electrochemical gradient, which is maintained by the Na+/K+-ATPase pump and is fundamental to numerous cellular processes, including nutrient transport, pH regulation, and maintenance of membrane potential.

Part 2: The Anticoccidial Effect - A Hostile Internal Environment

Maduramicin's primary therapeutic application is in controlling coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria.[5] The drug is particularly effective against the early, extracellular stages of the parasite's life cycle, including sporozoites and schizonts.[5][8]

The mechanism of parasitic death is a direct consequence of the ionophore activity described above. By collapsing the Na+ and K+ gradients across the parasite's cell membrane, Maduramicin triggers a cascade of fatal events:

-

Osmotic Imbalance: The uncontrolled influx of Na+ ions leads to a concurrent influx of water, causing the parasite to swell and rupture.[7]

-

Energy Depletion: The parasite expends a significant amount of energy attempting to restore its ionic balance by pumping ions against the now-overwhelming gradient, leading to a critical energy deficit.[5]

-

Inhibition of Development: The disruption of the internal ionic environment inhibits essential metabolic functions and prevents the parasite from replicating and completing its life cycle.[5][7]

This targeted disruption of electrolyte balance is a highly effective strategy, making Maduramicin a potent agent for preventing the clinical signs and intestinal damage associated with coccidiosis.[5]

Part 3: The Toxicological Profile - Off-Target Cellular Damage

The very mechanism that makes Maduramicin an effective anticoccidial also underlies its toxicity in host animals, with heart and skeletal muscle tissues being the primary targets.[2][3][9] Improper dosage or prolonged use can lead to myodegeneration and heart failure.[1][2][10] This toxicity stems from the induction of programmed cell death (apoptosis) and necrosis in host cells.[3][4][11]

Induction of Apoptosis via Multiple Signaling Pathways

Research using various myoblast and cardiac cell lines has revealed that Maduramicin triggers apoptosis through both intrinsic and extrinsic pathways.[1][2][9][10]

-

ROS-Dependent PTEN/Akt-Erk1/2 Pathway Inhibition: Maduramicin exposure can lead to an increase in reactive oxygen species (ROS). This oxidative stress activates PTEN (Phosphatase and tensin homolog), a tumor suppressor protein. Activated PTEN subsequently dephosphorylates and inactivates Akt and Erk1/2, crucial kinases in cell survival and proliferation pathways. The inhibition of these pro-survival signals ultimately leads to apoptosis.[10]

-

Extrinsic (Death Receptor) Pathway: Maduramicin has been shown to upregulate the expression of the death receptor DR4 and its ligand TRAIL (TNF-related apoptosis-inducing ligand).[1][3][4] The binding of TRAIL to DR4 initiates a signaling cascade that activates caspase-8, an initiator caspase, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates like PARP (Poly ADP-ribose polymerase) and the execution of apoptosis.[1][3][4]

-

Intrinsic (Mitochondrial) Pathway: The compound also activates the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as BAK and BAD.[1][2] This leads to a decrease in the mitochondrial membrane potential, the release of cytochrome C from the mitochondria into the cytoplasm, and the subsequent activation of caspase-9, which also converges on the activation of caspase-3.[9]

-

Caspase-Independent Apoptosis: Evidence also points to a caspase-independent cell death mechanism involving the nuclear translocation of Apoptosis Inducing Factor (AIF), which can induce chromatin condensation and DNA fragmentation directly.[3][4]

Furthermore, Maduramicin can block the autophagic flux in myocardial cells, preventing the recycling of cellular components and contributing to cell stress and necrosis.[3][4]

Part 4: Experimental Methodologies for Mechanistic Elucidation

Validating the complex mechanism of Maduramicin requires a suite of well-defined experimental protocols. The following methodologies represent a self-validating system to investigate its effects on host cells, using a model like the H9c2 rat cardiac myoblast cell line.

Experimental Workflow Overview

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol quantifies the cytotoxic effect of Maduramicin by measuring the metabolic activity of treated cells.

Causality: A reduction in the conversion of the MTS tetrazolium compound to formazan by viable cells directly correlates with a decrease in cell number or metabolic health, indicating cytotoxicity.

Methodology:

-

Cell Seeding: Plate H9c2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Expose the cells to a concentration gradient of Maduramicin (e.g., 0, 0.1, 0.5, 1.0 µM) for 24, 48, or 72 hours.[3][10]

-

Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

-

Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

-

Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for differentiation.[9]

Methodology:

-

Cell Culture and Treatment: Culture H9c2 cells and treat with desired concentrations of Maduramicin for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour. The populations are identified as follows:

-

Annexin V(-) / PI(-) : Viable cells

-

Annexin V(+) / PI(-) : Early apoptotic cells

-

Annexin V(+) / PI(+) : Late apoptotic/necrotic cells

-

Protocol 3: Western Blotting for Apoptotic Pathway Proteins

This protocol detects changes in the expression and activation state of key proteins in the signaling cascades.

Causality: The cleavage of caspases (e.g., caspase-3, -8, -9) and PARP into smaller, active fragments is a hallmark of apoptosis. Changes in the phosphorylation state of proteins like Akt and Erk1/2 indicate the modulation of survival pathways.[3][10]

Methodology:

-

Protein Extraction: Treat cells with Maduramicin, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to obtain total cell lysates.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., cleaved caspase-3, total caspase-3, p-Akt, total Akt, p-Erk1/2, total Erk1/2, TRAIL, DR4, GAPDH/β-tubulin as a loading control).[1][3][10]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The mechanism of action of Maduramicin Ammonium Salt is a compelling example of potent bioactivity rooted in a simple, fundamental principle: the disruption of transmembrane ion gradients. Its efficacy as an anticoccidial stems from its ability to create a hostile internal environment within the parasite by acting as a Na+/K+ ionophore.[5][7] However, this same powerful mechanism is not perfectly selective and can inflict significant collateral damage on host cells, particularly those in cardiac and skeletal muscle.[1][4] The off-target effects trigger a complex network of pro-apoptotic signaling pathways, including the inhibition of key survival kinases and the activation of both extrinsic and intrinsic cell death cascades.[3][10] A thorough understanding of this dual-edged mechanism is paramount for its effective and safe use in veterinary medicine and provides a valuable framework for researchers investigating ion homeostasis, programmed cell death, and the development of novel therapeutics.

References

- The Science Behind Maduramicin Ammonium: How it Fights Coccidiosis. Vertex AI Search.

- Advantage of Maduramicin Ammonium among anticoccidial drugs. NIKI CHEMIE LTD.

- Maduramicin Ammonium. Dalian Handom Chemicals Co., Ltd.

- Maduramicin induces cardiac muscle cell death by ROS-dependent PTEN/Akt-Erk1/2 signaling pathway.

- Maduramicin induces apoptosis in chicken myocardial cells via intrinsic and extrinsic p

- Maduramicin Inhibits Proliferation and Induces Apoptosis in Myoblast Cells. PLOS One.

- Maduramicin induces apoptosis and necrosis, and blocks autophagic flux in myocardial H9c2 cells. PubMed Central (PMC) - NIH.

- CYCRW 1% maduramicin ammonium premix for broilers. Animal Drugs @ FDA.

- Maduramicin Inhibits Proliferation and Induces Apoptosis in Myoblast Cells. PubMed Central (PMC) - NIH.

- Report of the scientific committee for animal nutrition - on the use of maduramicin ammonium in - feedingstuffs for chickens for f

- Maduramicin induces apoptosis and necrosis, and blocks autophagic flux in myocardial H9c2 cells. PubMed.

- The highly hazardous veterinary drug “maduramicin” and its toxicokinetics in r

Sources

- 1. Maduramicin Inhibits Proliferation and Induces Apoptosis in Myoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maduramicin Inhibits Proliferation and Induces Apoptosis in Myoblast Cells | PLOS One [journals.plos.org]

- 3. Maduramicin induces apoptosis and necrosis, and blocks autophagic flux in myocardial H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maduramicin induces apoptosis and necrosis, and blocks autophagic flux in myocardial H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 7. nikichemie.com [nikichemie.com]

- 8. Maduramicin Ammonium [handomchemicals.com]

- 9. Maduramicin induces apoptosis in chicken myocardial cells via intrinsic and extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Maduramicin induces cardiac muscle cell death by ROS-dependent PTEN/Akt-Erk1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The highly hazardous veterinary drug “maduramicin” and its toxicokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

Maduramicin Ammonium Salt: A Comprehensive Technical Guide for Researchers

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of Maduramicin Ammonium Salt, a potent polyether ionophore antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into its fundamental physicochemical properties, elucidates its mechanisms of action, and offers practical insights into its applications, supported by detailed experimental protocols.

Core Characteristics of Maduramicin Ammonium Salt

Maduramicin Ammonium Salt is a glycoside polyether ionophore produced by the fermentation of Actinomadura yumaense. Its utility in research and veterinary medicine stems from its ability to selectively transport monovalent cations across biological membranes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Maduramicin Ammonium Salt is critical for its effective application in experimental settings. Key data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 84878-61-5 | [1][2][3][4][5] |

| Molecular Weight | 934.2 g/mol | [1][2][3][4][5] |

| Chemical Formula | C₄₇H₇₉O₁₇ • NH₄ | [1][2][4] |

| Synonyms | Antibiotic X-14868A, CL 259 ,971, Maduramycin, Prinicin | [1][2] |

| Appearance | White solid | [6] |

| Solubility | Soluble in DMF, DMSO, ethanol, and methanol. Slightly soluble in water, with solubility dependent on pH. | [1][7][8][9] |

| Storage | -20°C for long-term storage. | [2][4] |

Mechanism of Action: An Ionophoretic Perspective

The biological activity of Maduramicin Ammonium Salt is intrinsically linked to its function as an ionophore. It forms lipophilic complexes with monovalent cations, facilitating their transport across lipid bilayers, thereby disrupting cellular ion homeostasis.

Maduramicin exhibits a higher affinity for potassium (K⁺) and sodium (Na⁺) ions over divalent cations.[2][4] This selective transport dissipates the electrochemical gradients essential for vital cellular processes, particularly in protozoa and rapidly proliferating cells. The influx of cations and the concurrent efflux of protons lead to mitochondrial dysfunction, increased osmotic pressure, and ultimately, cell death.[3]

Caption: Mechanism of Maduramicin as an ionophore.

Applications in Research and Development

While Maduramicin Ammonium Salt is well-established as a veterinary anticoccidial agent, its unique mechanism of action has prompted investigations into its potential as an anticancer therapeutic.

Anticoccidial Agent

Maduramicin is highly effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis in poultry. By disrupting the parasite's ion balance, it inhibits its growth and replication. The recommended dosage in poultry feed is typically 5-7 ppm.

Anticancer Research

Emerging research has highlighted the potential of Maduramicin as an anticancer agent. Its ability to induce apoptosis and cell cycle arrest in various cancer cell lines makes it a compound of interest for further investigation.

Mechanism of Anticancer Activity:

-

Induction of Apoptosis: Maduramicin has been shown to induce apoptosis through both intrinsic and extrinsic pathways. It can upregulate the expression of pro-apoptotic proteins such as BAK and BAD, and death receptors like DR4, leading to the activation of caspases 8, 9, and 3.

-

Cell Cycle Arrest: Studies have demonstrated that Maduramicin can arrest cancer cells in the G0/G1 phase of the cell cycle. This is associated with the downregulation of key cell cycle regulators like cyclin D1, CDK4, and CDK6, and the upregulation of CDK inhibitors such as p21Cip1 and p27Kip1.

Caption: Anticancer mechanisms of Maduramicin.

Experimental Protocols

The following protocols are provided as a guide for researchers. It is essential to optimize these protocols for specific cell lines and experimental conditions.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of Maduramicin Ammonium Salt on a cancer cell line.

Materials:

-

Maduramicin Ammonium Salt

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of Maduramicin Ammonium Salt in DMSO. Serially dilute the stock solution in a complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Caption: Workflow for MTT Cell Viability Assay.

Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis using flow cytometry.

Materials:

-

Maduramicin Ammonium Salt

-

Cancer cell line of interest

-

Complete cell culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Maduramicin Ammonium Salt for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

Safety and Handling

Maduramicin Ammonium Salt is a potent compound and should be handled with care. It can be toxic if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated area or a chemical fume hood.

References

-

U.S. Food and Drug Administration. CYGRO 1% maduramicin ammonium premix for broilers. [Link]

-

PubChem. Maduramicin. [Link]

-

Bioaustralis Fine Chemicals. Maduramicin ammonium. [Link]

Sources

- 1. Maduramicin (ammonium salt) | CAS 84878-61-5 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. agerp.agscientific.com [agerp.agscientific.com]

- 4. agscientific.com [agscientific.com]

- 5. Maduramicin | C47H83NO17 | CID 68595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 8. Maduramicin ammonium | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 9. bioaustralis.com [bioaustralis.com]

The Anticoccidial Properties of Maduramicin Ammonium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry.[1] For decades, the control of this pervasive disease has relied heavily on the prophylactic use of anticoccidial agents. Among these, the polyether ionophore antibiotic Maduramicin, in its ammonium salt form, has distinguished itself as a highly potent and widely utilized compound.[2][3] This technical guide provides an in-depth exploration of the anticoccidial properties of Maduramicin Ammonium Salt, synthesizing current knowledge on its mechanism of action, spectrum of activity, pharmacokinetic profile, and the critical challenge of drug resistance. It is intended to serve as a comprehensive resource for researchers and professionals engaged in the development and application of anticoccidial drugs.

Introduction: The Enduring Challenge of Coccidiosis

Coccidiosis poses a substantial threat to poultry health and productivity, leading to decreased weight gain, poor feed conversion, and increased mortality.[1] The causative agents, various species of Eimeria, have a complex life cycle within the host's intestinal tract, making them a persistent challenge to control.[1] While vaccination strategies are available, chemoprophylaxis with anticoccidial drugs remains a cornerstone of disease management.[1]

Ionophore antibiotics, a class that includes Maduramicin, have been a mainstay in coccidiosis control due to their unique mode of action and a slower development of resistance compared to chemical anticoccidials.[4][5] These compounds facilitate the transport of ions across the parasite's cell membrane, disrupting vital physiological processes.[6][7]

Physicochemical Properties of Maduramicin Ammonium Salt

Maduramicin is a monoglycoside polyether antibiotic produced through the fermentation of Actinomadura yumaensis[2][3][8]. The ammonium salt form is the preferred formulation for use in animal feed.[9]

| Property | Value | Source |

| Molecular Formula | C47H83NO17 | [8][10] |

| Molecular Weight | 934.14 g/mol | [8][10] |

| CAS Number | 84878-61-5 | [8][11] |

| Solubility | Slightly soluble in water, soluble in most organic solvents. | [8] |

| Appearance | Crystalline solid. | [8] |

This table summarizes the key physicochemical properties of Maduramicin Ammonium Salt.

Mechanism of Action: A Disruption of Ionic Homeostasis

The anticoccidial efficacy of Maduramicin stems from its ability to function as an ionophore, a molecule that can form lipid-soluble complexes with cations and transport them across biological membranes.[6][8][12]

Maduramicin exhibits a high affinity for monovalent cations, particularly potassium (K+), rubidium (Rb+), and sodium (Na+), with a selectivity order of K+ > Rb+ > Na+ > Li+ > Cs+.[8] This selective binding and transport disrupts the delicate intracellular ion balance of the Eimeria parasite.[6][13]

The process unfolds as follows:

-

Complex Formation: Maduramicin molecules embed within the parasite's cell membrane and bind with intracellular cations like Na+ and K+.[6]

-

Ion Transport: These newly formed complexes traverse the lipid bilayer of the parasite's cell membrane.[6]

-

Disruption of Gradients: This influx and efflux of ions disrupt the normal electrochemical gradients that are crucial for the parasite's survival and metabolic functions.[6]

-

Osmotic Imbalance and Cell Death: The altered ion concentrations lead to an osmotic imbalance, causing the parasite to swell and ultimately leading to cell death.[12][13] This process also inhibits mitochondrial functions such as substrate oxidation and ATP hydrolysis.[12]

This unique mechanism of action, distinct from other classes of anticoccidials, contributes to a reduced likelihood of cross-resistance.[13]

Caption: Mechanism of Maduramicin action on the parasite cell membrane.

Spectrum of Activity and Efficacy

Maduramicin Ammonium Salt demonstrates broad-spectrum activity against all major pathogenic Eimeria species that affect poultry.[3][13] This includes efficacy against:

-

Eimeria tenella

-

Eimeria acervulina

-

Eimeria maxima

-

Eimeria necatrix[13]

Its effectiveness has been shown to be comparable or superior to other ionophores like monensin, narasin, and salinomycin in controlling lesions and mortality, as well as protecting performance in broilers.[1][14] Maduramicin is known to be particularly effective against the early stages of the parasite's life cycle, including the sporozoite, trophozoite, and schizont stages.[6]

Pharmacokinetics and Residue Analysis

Following oral administration, Maduramicin is poorly absorbed in the intestines of chickens.[15] It is rapidly distributed throughout the tissues, with the highest concentrations typically found in the heart, followed by the skin, liver, gizzard, and kidneys, and the lowest concentrations in the muscle.[16][17] The drug exhibits a slow elimination from the blood.[15]

The presence of Maduramicin residues in edible tissues is a public health concern, necessitating withdrawal periods before slaughter.[16][17] Sensitive analytical methods are crucial for monitoring these residue levels.

Commonly Employed Analytical Techniques:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly selective and sensitive method for the determination of Maduramicin residues in various biological matrices.[16][17]

-

High-Performance Liquid Chromatography (HPLC) with Fluorometric or Ultraviolet Detection: These methods are also utilized for the quantification of Maduramicin in feed and tissues.[8][18]

The Challenge of Drug Resistance

The extensive and prolonged use of any anticoccidial agent inevitably leads to the development of drug resistance in Eimeria populations.[1] While ionophores generally exhibit a slower rate of resistance development compared to chemical compounds, resistance to Maduramicin has been reported in field isolates of Eimeria tenella.[19]

The mechanisms of resistance are complex and not fully elucidated but may involve alterations in the parasite's cell membrane or metabolic pathways. Overexpression of certain proteins, such as the ribosomal protein L27, has been linked to enhanced virulence and Maduramicin resistance in E. tenella.[20]

Strategies to Mitigate Resistance:

-

Rotation and Shuttle Programs: Alternating the use of Maduramicin with other anticoccidial drugs that have different modes of action is a key strategy to reduce selection pressure and preserve the efficacy of existing drugs.[1][19]

-

Combination with Vaccines: Integrating live coccidiosis vaccines into control programs can help to re-seed poultry houses with drug-sensitive strains of Eimeria.[1]

-

Prudent Use: Adhering to recommended dosages and treatment durations is essential to minimize the development of resistance.

Safety and Toxicology

Maduramicin Ammonium Salt has a narrow margin of safety, with the toxic dose being very close to the clinically recommended dose.[2][3] It is classified as fatal if swallowed or in contact with skin and causes serious eye irritation.[10][11][21] Therefore, careful handling and adherence to safety protocols are imperative.

Key Toxicological Findings:

-

Target Organs: The heart and skeletal muscles are the primary target organs for toxicity.[22]

-

Clinical Signs of Toxicity: In cases of overdose, clinical signs can include decreased feed intake, weight loss, and in severe cases, rhabdomyolysis.[23]

-

Incompatibility: Maduramicin is incompatible with the antibiotic tiamulin.[22]

Experimental Protocols

Determination of Maduramicin Residues by LC-MS/MS

This protocol provides a general workflow for the analysis of Maduramicin residues in poultry tissues.

Step-by-Step Methodology:

-

Sample Preparation:

-

Homogenize a known weight of the tissue sample.

-

Extract Maduramicin from the homogenized tissue using an appropriate organic solvent (e.g., acetonitrile).

-

Centrifuge the sample to separate the solid and liquid phases.

-

-

Clean-up:

-

Pass the supernatant through a solid-phase extraction (SPE) cartridge to remove interfering substances.

-

Elute the Maduramicin from the SPE cartridge with a suitable solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Reconstitution and Analysis:

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Utilize a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of a mixture of water, methanol, and an acid (e.g., acetic acid).

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode and monitor for the specific parent and daughter ions of Maduramicin.

-

-

Quantification:

-

Construct a calibration curve using standard solutions of Maduramicin.

-

Determine the concentration of Maduramicin in the sample by comparing its peak area to the calibration curve.

-

Caption: Workflow for Maduramicin residue analysis using LC-MS/MS.

Conclusion

Maduramicin Ammonium Salt remains a vital tool in the control of coccidiosis in poultry. Its potent, broad-spectrum activity and unique ionophoretic mechanism of action have secured its place in anticoccidial programs worldwide. However, the ever-present threat of drug resistance necessitates a strategic and responsible approach to its use. Continued research into the mechanisms of resistance, the development of improved analytical methods, and the implementation of integrated control strategies are essential to preserve the long-term efficacy of this important anticoccidial agent. For drug development professionals, the challenges associated with Maduramicin's narrow safety margin and potential for residues highlight the ongoing need for novel anticoccidial compounds with improved safety profiles and reduced environmental impact.

References

-

The Science Behind Maduramicin Ammonium: How it Fights Coccidiosis. (n.d.). Retrieved from [Link]

-

Advantage of Maduramicin Ammonium among anticoccidial drugs. (2025, October 22). NIKI CHEMIE LTD. Retrieved from [Link]

-

Optimization of Maduramicin Ammonium-Loaded Nanostructured Lipid Carriers Using Box–Behnken Design for Enhanced Anticoccidial Effect against Eimeria tenella in Broiler Chickens. (2022, June 23). PMC - PubMed Central. Retrieved from [Link]

-

Liquid chromatography tandem mass spectrometry determination of maduramycin residues in the tissues of broiler chickens. (n.d.). PubMed. Retrieved from [Link]

-

Toxicity of maduramicin. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Ionophore Toxin Maduramicin Produces Haff Disease-Like Rhabdomyolysis in a Mouse Model. (2020, October 27). PMC - PubMed Central. Retrieved from [Link]

-

CYCRW 1% maduramicin ammonium premix for broilers. (n.d.). Animal Drugs @ FDA. Retrieved from [Link]

-

Resistance to anticoccidial drugs: alternative strategies to control coccidiosis in broilers. (2016, September 30). DSpace. Retrieved from [Link]

-

Optimization of Maduramicin Ammonium-Loaded Nanostructured Lipid Carriers Using Box–Behnken Design for Enhanced Anticoccidial Effect against Eimeria tenella in Broiler Chickens. (n.d.). MDPI. Retrieved from [Link]

-

Validation of the procedure for the determination of maduramicin in concentrates, premixes, and feeds by liquid chromatography. (2025, August 9). ResearchGate. Retrieved from [Link]

-

DEVELOPMENT, VALIDATION AND APPLICATION Of LC-MS/ Ms MetHods foR tHe investigation of MaduRaMiCin CARRY-OVER fROM LAYER fEED INTO EGGS. (n.d.). CABI Digital Library. Retrieved from [Link]

-

Evaluation of ionophore resistance in field isolates of Eimeria tenella from Jammu and Kashmir. (n.d.). Retrieved from [Link]

-

Detection of Maduramycin Residues in the Tissues of Chickens and Pheasants by the Screening Test for Antibiotic Residues (STAR). (n.d.). PubMed. Retrieved from [Link]

-

Maduramicin | C47H83NO17 | CID 68595. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Liquid chromatography tandem mass spectrometry determination of maduramycin residues in the tissues of broiler chickens. (2025, August 9). ResearchGate. Retrieved from [Link]

-

report of the scientific committee for animal nutrition - on the use of maduramicin ammonium in - feedingstuffs for chickens for fattening. (n.d.). Retrieved from [Link]

-

Ribosomal protein L27 contributes to virulence and maduramicin resistance in Eimeria tenella. (2025, September 19). PMC - NIH. Retrieved from [Link]

-

Ionophore Antibiotics as Poultry Coccidiosis Treatment. (2022, June 10). Elanco. Retrieved from [Link]

-

Characterization in Vitro and in Vivo of Resistance to Ionophores in a Strain of Eimeria Tenella. (n.d.). PubMed. Retrieved from [Link]

-

Ionophores approved as anticoccidials. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Efficacy of semduramicin and salinomycin against different stages of Eimeria tenella and E. acervulina in the chicken. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Early Transcriptional Response to Monensin in Sensitive and Resistant Strains of Eimeria tenella. (2022, July 3). Frontiers. Retrieved from [Link]

-

Investigation into the prevalence of coccidiosis and maduramycin drug resistance in chickens in China | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Ionophores. (n.d.). PubMed. Retrieved from [Link]

-

Drug Resistance and Coccidiosis Affects on Immunity, Performance, Blood Micronutrients, and Intestinal Integrity in Broiler Chickens. (2023, May 15). Retrieved from [Link]

-

Efficacy of maduramicin against ionophore-tolerant field isolates of coccidia in broilers. (n.d.). PubMed. Retrieved from [Link]

-

Stayer: Ionophores are an effective tool to control coccidiosis. (2024, November 12). Modern Poultry. Retrieved from [Link]

-

Study of resistance against some ionophores in Eimeria tenella field isolates. (2001, December 3). PubMed. Retrieved from [Link]

-

Anticoccidial drug resistance in fowl coccidia: the state of play revisited. (2011, June 20). World's Poultry Science Journal - Cambridge University Press & Assessment. Retrieved from [Link]

-

Using Ionophores to Control Coccidia and Improve Health in Calves. (2022, January 18). Veterinary Partner. Retrieved from [Link]

-

Polyether ionophore resistance in a one health perspective. (2024, January 28). Frontiers. Retrieved from [Link]

Sources

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. Optimization of Maduramicin Ammonium-Loaded Nanostructured Lipid Carriers Using Box–Behnken Design for Enhanced Anticoccidial Effect against Eimeria tenella in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ionophore Antibiotics as Poultry Coccidiosis Treatment [farmanimal.elanco.com]

- 5. modernpoultry.media [modernpoultry.media]

- 6. nbinno.com [nbinno.com]

- 7. Ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 9. agscientific.com [agscientific.com]

- 10. Maduramicin | C47H83NO17 | CID 68595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. toku-e.com [toku-e.com]

- 13. nikichemie.com [nikichemie.com]

- 14. Efficacy of maduramicin against ionophore-tolerant field isolates of coccidia in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Liquid chromatography tandem mass spectrometry determination of maduramycin residues in the tissues of broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. epubs.icar.org.in [epubs.icar.org.in]

- 20. Ribosomal protein L27 contributes to virulence and maduramicin resistance in Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. food.ec.europa.eu [food.ec.europa.eu]

- 23. Ionophore Toxin Maduramicin Produces Haff Disease-Like Rhabdomyolysis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Determination of Maduramicin Ammonium Salt in Animal Feed by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note provides a comprehensive and scientifically robust protocol for the quantitative analysis of Maduramicin Ammonium Salt in animal feed matrices using High-Performance Liquid Chromatography (HPLC). Maduramicin is a potent polyether ionophore antibiotic widely used as a coccidiostat in poultry feed.[1][2][3] Accurate quantification is crucial to ensure efficacy, animal safety, and compliance with regulatory limits. This guide details two primary HPLC methodologies: a reversed-phase HPLC with post-column derivatization and UV-Vis detection, and an alternative method utilizing pre-column derivatization with fluorescence detection for enhanced sensitivity. The protocols are designed for researchers, quality control analysts, and drug development professionals, providing in-depth explanations of the causality behind experimental choices to ensure method robustness and trustworthiness.

Introduction: The Rationale for Maduramicin Analysis

Maduramicin is a vital feed additive for controlling coccidiosis, a parasitic disease in poultry.[1][3][4] Its ammonium salt is the preferred formulation for use in animal feed.[3][4] The typical concentration of Maduramicin in finished feed is low, generally around 5 mg/kg, necessitating a sensitive and reliable analytical method for its determination.[5] Monitoring Maduramicin levels in feed is essential for several reasons:

-

Efficacy: Ensuring the concentration is within the therapeutic range to effectively prevent coccidiosis.

-

Animal Safety: Although effective, Maduramicin can be toxic to non-target species and even to the target species at elevated concentrations.

-

Regulatory Compliance: Adherence to the maximum residue limits (MRLs) set by regulatory bodies is mandatory.

This document provides detailed protocols that have been developed and validated to meet the stringent requirements of feed analysis.

Physicochemical Properties of Maduramicin Ammonium Salt

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Chemical Formula | C47H83NO17 | [4] |

| Molecular Weight | 934.2 g/mol | [4] |

| Solubility | Soluble in methanol, ethanol, DMF, and DMSO. Limited water solubility. | [4] |

| Storage | Long-term storage at -20°C. Stock solutions should be stored at -20°C or -80°C and used within specified timeframes to ensure stability. | [4][6] |

Maduramicin is a carboxylic acid ionophore, and its ability to form complexes with monovalent cations is the basis of its biological activity.[4] Analytically, its structure lacks a strong chromophore, making direct UV detection challenging at the low concentrations found in feed.[7] This necessitates derivatization to enhance its detectability.

Analytical Workflow Overview

The overall process for the HPLC analysis of Maduramicin in feed involves several key stages, from sample preparation to data analysis. The choice of workflow often depends on the available equipment and desired sensitivity.

Figure 1: General workflow for HPLC analysis of Maduramicin in feed.

Detailed Protocols

This section outlines two primary, validated methods for Maduramicin analysis.

Method 1: Reversed-Phase HPLC with Post-Column Derivatization and UV-Vis Detection

This method is based on the principles outlined in AOAC collaborative studies and is a widely accepted standard.[8][9]

The sample is extracted with methanol, and the resulting extract is separated by reversed-phase HPLC.[9] Maduramicin, being a polyether ionophore, is derivatized post-column with a vanillin reagent in an acidic medium to form a colored complex that can be detected by a UV-Vis detector at 520 nm.[8][9]

-

Maduramicin Ammonium Salt reference standard (>95% purity)

-

Methanol (HPLC grade)

-

Vanillin

-

Sulfuric acid (concentrated)

-

Water (deionized)

-

C18 HPLC column (e.g., 4.6 x 250 mm)

-

Post-column derivatization system

Step 1: Standard Preparation

-

Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of Maduramicin Ammonium Salt reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at -20°C.[6]

-

Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL) by diluting the stock solution with methanol. These standards are used to generate the calibration curve.

Step 2: Sample Preparation

-

Grinding: Grind the feed sample to pass through a 1 mm sieve to ensure homogeneity and improve extraction efficiency.[10][11]

-

Extraction: Weigh 25 g of the ground feed sample into a flask. Add 100 mL of methanol.[12]

-

Shaking: Shake the flask for 1 hour using a mechanical shaker.

-

Settling and Filtration: Allow the solid particles to settle. Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial.[13]

Step 3: HPLC and Post-Column Derivatization Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 250 mm |

| Mobile Phase | 90% Methanol, 10% of 5% Acetic Acid in water (Isocratic) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 20 µL |

| Post-Column Reagent 1 | Concentrated Sulfuric acid / Methanol (4:96 v/v) |

| Post-Column Reagent 2 | 60 g of Vanillin in 950 mL of Methanol |

| Reagent Flow Rate | 0.3 mL/min each |

| Reactor Temperature | 90 °C |

| Detector | UV-Vis at 520 nm |

Step 4: Quantification

Construct a calibration curve by plotting the peak area of the Maduramicin standards against their concentration. Determine the concentration of Maduramicin in the sample extracts by interpolation from this curve. The final concentration in the feed is calculated by accounting for the initial sample weight and extraction volume.

Method 2: Reversed-Phase HPLC with Pre-Column Derivatization and Fluorescence Detection

For laboratories requiring higher sensitivity, a pre-column derivatization method can be employed. This approach often results in lower limits of detection.[5][13]

This method involves the extraction of Maduramicin from the feed, followed by a derivatization reaction with a fluorescent labeling agent, such as dansylhydrazine, prior to HPLC analysis.[7][14] The resulting fluorescent derivative is then separated and detected using a fluorescence detector.

-

All reagents from Method 1

-

Dansylhydrazine

-

Trichloroacetic acid

-

Sep-Pak or similar solid-phase extraction (SPE) cartridges for cleanup (optional but recommended)

Step 1: Standard and Sample Preparation

Follow the same procedures for preparing standard solutions and extracting the sample as described in Method 1 (4.1.3).

Step 2: Pre-column Derivatization

-

To an aliquot of the standard or sample extract, add the dansylhydrazine reagent and an acid catalyst (e.g., trichloroacetic acid).

-

Heat the mixture to facilitate the reaction, forming the dansyl hydrazone derivative. The exact time and temperature should be optimized.

-

Cool the reaction mixture. A cleanup step using SPE may be necessary at this stage to remove excess derivatizing reagent and other matrix components.

Step 3: HPLC Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 20 µL |

| Detector | Fluorescence Detector (Excitation: ~340 nm, Emission: ~525 nm - wavelengths may need optimization) |

Step 4: Quantification

The quantification process is the same as in Method 1, using the peak areas of the fluorescent derivatives.

Method Validation

A thorough method validation is critical to ensure the reliability of the results. The validation should be performed in accordance with guidelines from bodies like the AOAC or other relevant regulatory authorities.[15][16][17][18]

Key Validation Parameters:

| Parameter | Acceptance Criteria | Description |

| Linearity | Correlation coefficient (r²) > 0.99 | The ability of the method to elicit test results that are directly proportional to the analyte concentration.[16] |

| Accuracy (Recovery) | 80-110% | The closeness of the test results to the true value. Determined by analyzing spiked blank feed samples at different concentrations.[8] |

| Precision (Repeatability & Reproducibility) | RSD < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[8] |

| Limit of Detection (LOD) | S/N ratio of 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | S/N ratio of 10:1; typically 1-2 mg/kg for Maduramicin | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][8] |

| Specificity | No interfering peaks at the retention time of Maduramicin | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Recovery | Incomplete extraction; Degradation of analyte; Improper derivatization. | Ensure feed is finely ground; Check the age and storage of the methanol; Verify the pH and temperature of the derivatization reaction. The presence of water in the extraction solvent can negatively affect recovery.[8] |

| Poor Peak Shape | Column contamination or degradation; Incompatible injection solvent; High injection volume. | Flush or replace the column; Ensure the injection solvent is similar in composition to the mobile phase; Reduce injection volume. |

| Baseline Noise | Contaminated mobile phase; Detector issues; Incomplete mixing of post-column reagents. | Filter and degas mobile phase; Check detector lamp; Ensure proper functioning of the post-column derivatization pump and mixer. |

| No Peak for Standard | Incorrect detector wavelength; Derivatization failure; HPLC system issue. | Verify detector settings; Prepare fresh derivatization reagents; Check for leaks and ensure the pump is delivering mobile phase. |

Conclusion

The HPLC methods detailed in this application note provide a robust and reliable framework for the routine analysis of Maduramicin Ammonium Salt in animal feed. The post-column derivatization method is a well-established and validated procedure suitable for most quality control laboratories. For applications requiring higher sensitivity, the pre-column derivatization method offers an excellent alternative. Proper method validation and adherence to good laboratory practices are essential for obtaining accurate and defensible results.

References

-

de Jong, J., Stoisser, B., Wagner, K., Tomassen, M., Driessen, J., Hofmann, P., & Putzka, H. A. (2004). Determination of maduramicin in feedingstuffs and premixtures by liquid chromatography: development, validation, and interlaboratory study. Journal of AOAC International, 87(5), 1033–1041. [Link]

-

Bioaustralis Fine Chemicals. (n.d.). Maduramicin ammonium. [Link]

-

de Jong, J. (2001). CANFAS - Collaborative study for the determination of maduramicin in feedingstuffs and premixtures by HPLC. WUR eDepot. [Link]

-

CYS. (n.d.). Animal feeding stuffs - Determination of maduramicin-ammonium by reversed-phase HPLC using post-columnderivatisation. CYS eShop. [Link]

-

Animal Drugs @ FDA. (n.d.). CYCRW 1% maduramicin ammonium premix for broilers. [Link]

-

Kim, Y. R., Park, S. Y., Lee, T. H., Kim, J. Y., Choi, J. D., & Moon, G. (2022). Multi-class, Multi-residue Analysis of 59 Veterinary Drugs in Livestock Products for Screening and Quantification Using Liquid Chromatography-tandem Mass Spectrometry. Journal of Applied Biological Chemistry, 65(4), 337-349. [Link]

-

Scientific Committee for Animal Nutrition. (1987). Report of the scientific committee for animal nutrition - on the use of maduramicin ammonium in - feedingstuffs for chickens for fattening. European Commission. [Link]

-

Dutra, F. V. A., Teixeira, L. S., Pires, B. C., Florez, D. H. A., Teixeira, R. A., & Borges, K. B. (2018). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. Brazilian Journal of Pharmaceutical Sciences, 54(2). [Link]

-

Scribd. (n.d.). Maduramicin Detection in Animal Feeds. [Link]

-

Markantonatos, A. (1988). Derivatization of HPLC/Fluorescence Quantitation of Maduramicin Ammonium in Feed and Premixes at Levels Down to 5 ppm. Journal of Liquid Chromatography, 11(4), 877-890. [Link]

-

Varga, E., & Kluger, B. (2013). Trace Level Determination of Polyether Ionophores in Feed. Toxins, 5(11), 1909–1920. [Link]

-

González-Berdullas, P., González-Naranjo, V., & Rodríguez-González, N. (2022). Development and Validation of Multi-Residue Method for Drugs Analysis in Human Feces by Liquid Chromatography–Tandem Mass Spectrometry. Antibiotics, 11(2), 273. [Link]

-

ResearchGate. (n.d.). Official Methods of Analysis of AOAC INTERNATIONAL. [Link]

-

ResearchGate. (n.d.). Validation of the procedure for the determination of maduramicin in concentrates, premixes, and feeds by liquid chromatography. [Link]

-

PubChem. (n.d.). Maduramicin. [Link]

-

Lee, S., Kim, M., & Kim, H. (2024). Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea. Food Science & Nutrition, 12(1), 1-13. [Link]

-

Jedziniak, P., Zmudzki, J., & Posyniak, A. (2015). The determination of six ionophore coccidiostats in feed by liquid chromatography with postcolumn derivatisation and spectrofotometric/fluorescence Detection. Journal of Veterinary Research, 59(3), 367-374. [Link]

-

AOAC International. (2023). Official Methods of Analysis, 22nd Edition. [Link]

-

World Organisation for Animal Health (WOAH). (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. [Link]

-

AOAC International. (n.d.). AOAC 2000 Official Methods Of Analysis. [Link]

-

Li, X., Wu, Y., & Li, J. (2014). Rapid quantification of ionophores in feeds by liquid chromatography-tandem mass spectrometry. Journal of AOAC International, 97(1), 44-50. [Link]

-

U.S. Grains Council. (n.d.). Chapter 7: DDGS Analytical Methods and Quality Control. [Link]

-

Li, X., Wu, Y., & Li, J. (2014). Rapid quantification of ionophores in feeds by liquid chromatography-tandem mass spectrometry. Journal of AOAC International, 97(1), 44-50. [Link]

Sources

- 1. food.ec.europa.eu [food.ec.europa.eu]

- 2. caymanchem.com [caymanchem.com]

- 3. agscientific.com [agscientific.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of maduramicin in feedingstuffs and premixtures by liquid chromatography: development, validation, and interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. researchgate.net [researchgate.net]

- 11. Rapid quantification of ionophores in feeds by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pickeringlabs.com [pickeringlabs.com]

- 13. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. Agricultural and Environmental Sciences [korseaj.org]

- 16. scielo.br [scielo.br]

- 17. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rr-americas.woah.org [rr-americas.woah.org]

Troubleshooting & Optimization

Technical Support Center: Maduramicin Ammonium Salt Crystallization

Topic: Troubleshooting Maduramicin Ammonium Salt Crystallization & Purification Target Audience: Process Chemists, Formulation Scientists, and R&D Specialists Content Type: Technical Support Guide (Q&A Format)

Introduction: The Crystallization Challenge

Maduramicin Ammonium (CAS: 84878-61-5) is a polyether ionophore antibiotic characterized by a complex macrocyclic structure containing multiple tetrahydrofuran and tetrahydropyran rings.[1] Unlike simple small molecules, its large molecular weight (~934.2 g/mol ) and flexibility make it prone to "oiling out" (liquid-liquid phase separation) rather than forming a distinct crystal lattice.[1][2]

The ammonium salt form is critical for stability and bioavailability. However, the transition from the free acid (Maduramicin

Part 1: Troubleshooting Guide (Q&A)

Category 1: Nucleation & Phase Separation ("Oiling Out")[1][2][3]

Q1: My solution turns turbid and forms a sticky gum/oil at the bottom of the flask instead of crystals. Why is this happening?

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the metastable zone width (MSZW) is too narrow or when the temperature drops into a region where the "oil" phase is more stable than the solid crystal phase.

-

Cause 1 (Impurity Profile): High levels of related substances (e.g., Maduramicin

, unreacted glycosides) lower the melting point of the mixture, acting as an "internal solvent." -

Cause 2 (Supersaturation Rate): Rapid cooling or fast anti-solvent addition spikes local supersaturation, forcing the system to release energy by forming disordered droplets (oil) rather than ordered crystals.

Corrective Action:

-

Temperature Cycling: Re-heat the mixture until the oil dissolves. Hold at

.[1] -

Seeding Strategy: You must seed the solution. Add 0.5–1.0 wt% of pure crystalline Maduramicin Ammonium seeds at the cloud point.

-

Solvent Modification: If using Methanol/Water, increase the methanol ratio slightly to increase solubility, then cool slower (

).

Q2: I am using an antisolvent method (Methanol/Water), but the yield is inconsistent.

Diagnosis: The ammonium salt is likely hydrolyzing or dissociating back to the free acid if the pH is not maintained, or the water addition is creating local "crash out" zones.

-

The pH Factor: Maduramicin is a carboxylic ionophore. In neutral water, the ammonium ion (

) can be lost as ammonia gas (

Corrective Action:

-

Ammonia Buffer: Ensure your aqueous antisolvent contains 1–2% Ammonium Hydroxide (

) .[1] This maintains the equilibrium towards the salt form ( -

Dosing Control: Switch from batch addition to semi-continuous dosing . Add the aqueous ammonia solution via a syringe pump over 2–4 hours while stirring vigorously.

Category 2: Purity & Polymorphism[1][4][5]

Q3: My crystals are clumping and trapping mother liquor (high residual solvent). How do I fix the crystal habit?

Diagnosis: This indicates agglomeration or dendritic growth, common in fast-evaporation processes or high-viscosity solvents like benzyl alcohol.[1]

Corrective Action:

-

Switch Solvent System: Move to a lower viscosity system. An Ethyl Acetate / Heptane system often yields more compact, block-like crystals compared to alcohols.[1]

-

Ostwald Ripening: After the initial crystallization, hold the slurry at a slightly elevated temperature (e.g., 40°C) for 2–4 hours before final cooling. This allows fines to dissolve and redeposit onto larger, cleaner crystals.

Q4: How do I remove the "Beta" component (minor impurity) during crystallization?

Diagnosis: Maduramicin

Corrective Action:

-

Solubility Differentiation: The

-component is generally more soluble in lower alcohols.[1] -

The Wash Step: Do not rely on a single crystallization.[3] Perform a slurry wash of the wet cake using cold (

) Methanol/Water (50:50 v/v) containing 0.5%

Part 2: Standardized Experimental Protocols

Protocol A: Recrystallization via Controlled Cooling (Preferred for Purity)[1][2]

This protocol minimizes thermal stress and ensures the ammonium salt integrity.

| Parameter | Specification | Notes |

| Solvent System | Methanol (Solvent) / 2% | Ammonia prevents dissociation.[1] |

| Concentration | 100 g/L (in Methanol) | Near saturation at 50°C. |

| Dissolution Temp | 50–55°C | Do not exceed 60°C (degradation risk).[1] |

| Seeding | 1.0 wt% at 42°C | Critical to prevent oiling out.[1] |

| Cooling Profile | 50°C | Linear ramp ( |

| Aging | Hold at 20°C for 2 hours | Ensures yield maximization.[1] |

| Filtration | Vacuum filtration (Buchner) | Wash with cold 1:1 MeOH/Water ( |

Protocol B: "Oiling Out" Recovery (Rescue Method)

Use this when a batch has oiled out.[1][2][4]

-

Re-dissolve: Add Ethyl Acetate (3x volume of oil) and heat to 50°C until clear.

-

Dehydrate: If water was present, dry the organic layer with Sodium Sulfate (

). -

Evaporate: Concentrate under vacuum until the solution becomes viscous (do not dry completely).

-

Precipitate: Slowly add n-Heptane (antisolvent) dropwise with rapid stirring until a stable haze forms.

-

Seed & Cool: Add seeds and cool to 0°C.

Part 3: Visualizations & Logic Maps

Figure 1: Troubleshooting "Oiling Out" Workflow

Caption: Decision tree for diagnosing and resolving liquid-liquid phase separation during Maduramicin crystallization.

Figure 2: Maduramicin Ammonium Crystallization Process Flow

Caption: Optimized workflow for converting crude extract to pure Maduramicin Ammonium crystals.

References

-

Fengchen Group. (n.d.).[1][5] Maduramycin Ammonium Maduramicin Ammonium CAS 84878-61-5.[1][5][6][7][8] Retrieved from

-

MedChemExpress. (n.d.).[1] Maduramicin ammonium: Solubility and Handling. Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 68595, Maduramicin. Retrieved from [1]

-

Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization: Causes and Solutions. Retrieved from [1]

-

Shandong Shengli. (2016).[1] Method for preparing maduramicin ammonium from maduramicin fermentation broth. CN Patent CN106008625A.[1] Google Patents. Retrieved from

Sources

- 1. Maduramicin | C47H83NO17 | CID 68595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mt.com [mt.com]

- 3. CN101273968A - Maduramicin ammonium solid dispersion and method for preparing the same - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Maduramycin Ammonium Maduramicin Ammonium CAS 84878-61-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. uniscience.co.kr [uniscience.co.kr]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

Challenges with Maduramicin Ammonium Salt in aqueous solutions

Topic: Troubleshooting Aqueous Solubility & Stability

Executive Summary: The Hydrophobic Paradox

Maduramicin Ammonium (CAS: 84878-61-5) presents a classic "hydrophobic paradox" in experimental design.[1][2] As a polyether ionophore glycoside, its biological function relies on lipid solubility to shuttle ions across membranes. However, this same property makes it notoriously difficult to handle in aqueous buffers required for cell culture and HPLC mobile phases.

This guide moves beyond basic datasheets to address the specific failure points researchers encounter: precipitation, surface adsorption, and detection invisibility.

Module 1: Solubilization & Stock Preparation

The most common support ticket we receive involves "disappearing" compounds or cloudy solutions.

Q: Why does Maduramicin precipitate even when calculated concentrations are within "theoretical" limits?

A: Theoretical solubility (often cited as ~100-3000 ppm in water depending on pH) is misleading. Maduramicin is a large, lipophilic molecule that forms molecular aggregates (micelles) rather than a true solution in water. In pure aqueous environments, these aggregates are unstable and rapidly precipitate or adsorb to container walls.

Protocol: The "Organic Anchor" Solubilization Method

Do not attempt to dissolve Maduramicin Ammonium directly in water or buffer.

Step-by-Step Procedure:

-

Primary Stock (10–20 mg/mL): Dissolve the solid salt in 100% Methanol (MeOH) or DMSO .

-

Note: Methanol is preferred for HPLC applications to avoid DMSO interference; DMSO is preferred for cell culture (if <0.1% final concentration).

-

-

Vortexing: Vortex vigorously for 30 seconds. The solution should be crystal clear.

-

Secondary Dilution (Working Stock): Dilute the Primary Stock into your aqueous buffer slowly while vortexing.

-

Critical: Ensure the final solution retains at least 5–10% organic solvent if stored for >1 hour.

-

For Cell Culture: If you must dilute to <1% organic solvent, use the solution immediately .

-

Visual Workflow:

Figure 1: Critical decision pathways for solubilizing Maduramicin. Direct aqueous addition leads to precipitation.

Module 2: Stability & Surface Adsorption

Q: My calibration curve slope is decreasing over time. Is the molecule degrading?

A: It is likely adsorption , not chemical degradation, if the pH is neutral.

-

Adsorption: Polyether ionophores are "sticky." They bind aggressively to hydrophobic plastics (polystyrene, standard PP) and untreated glass.

-

Degradation: Maduramicin contains glycosidic bonds sensitive to acid hydrolysis . It is unstable at pH < 5.

Troubleshooting Table: Storage & Handling

| Parameter | Recommendation | Why? |

| Container Material | Silanized Glass or High-Density PP | Prevents loss of compound to container walls (adsorption). |

| pH Stability | pH 6.0 – 8.5 | Avoids acid hydrolysis (low pH) and base instability. |

| Temperature | -20°C (Stock); 4°C (Working) | Minimizes hydrolysis rates. |

| Light | Protect from light | While not highly photosensitive, oxidation can occur. |

| Shelf Life | Use aqueous dilutions within 4 hours | Rapid precipitation/adsorption occurs in low-organic buffers. |

Module 3: Analytical Challenges (HPLC/LC-MS)

Q: I see no peaks on my HPLC UV detector at 254 nm.

A: Maduramicin lacks a strong chromophore. It has negligible UV absorbance above 220 nm. You cannot use standard UV detection.

Solution: Detection Methodologies

You have two robust options: Post-Column Derivatization (for UV/Vis) or LC-MS/MS (preferred).

Option A: Post-Column Derivatization (Vanillin Method) [1]

-

Reagent: Vanillin in acidic methanol.

-

Mechanism: Reaction with the ionophore backbone produces a colored complex.

-

Detection: 520 nm (Visible range).[1]

-

Pros: Cost-effective.

-

Cons: Requires extra hardware (post-column reactor), uses corrosive reagents.

Option B: LC-MS/MS (The Gold Standard)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode .

-

Target Ion: Look for the Ammonium Adduct [M+NH4]+ .

-

Note: Even if you start with the ammonium salt, adding Ammonium Formate (5–10 mM) to the mobile phase is critical to force the equilibrium toward the ammonium adduct and suppress sodium adducts [M+Na]+, which split the signal.

-

-

Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid + 5mM Ammonium Formate.

Module 4: Biological Mechanism & Safety

Q: How does Maduramicin actually kill cells/parasites?

A: It functions as a cation shield . The molecule wraps around monovalent cations (preferentially K+ and Na+), creating a lipophilic shell. This allows the ion to pass through the cell membrane's lipid bilayer, moving down its concentration gradient uncontrolled. This collapses the electrochemical gradient (membrane potential), causing osmotic swelling and cell death.

Mechanism Diagram:

Figure 2: Ionophore mechanism. The lipophilic complex bypasses membrane transport controls.

Safety Warning: Narrow Therapeutic Index

Maduramicin is significantly more toxic than other ionophores (e.g., Monensin).

-

LD50: In rats, oral LD50 is extremely low (~6.81 mg/kg).

-

Handling: Always handle powder in a biosafety cabinet. Avoid generating dust.

References

-

FDA NADA 140-839. (1989). Maduramicin Ammonium (CYGRO) - Environmental Assessment. U.S. Food and Drug Administration. Link

-

Chen, X., et al. (2014).[5] Maduramicin Inhibits Proliferation and Induces Apoptosis in Myoblast Cells.[4][5] PLOS ONE, 9(12), e115652.[5] Link

-

European Food Safety Authority (EFSA). (2008). Cross-contamination of non-target feedingstuffs by maduramicin. The EFSA Journal, 6(1). Link

-

Dubois, M., et al. (2004). Determination of maduramicin in feedingstuffs by liquid chromatography-tandem mass spectrometry.[6] Journal of Chromatography B, 813(1-2), 181-189. Link

-

Toku-E Technical Data. Maduramicin Ammonium Product Guide.Link

Sources

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. Optimization of Maduramicin Ammonium-Loaded Nanostructured Lipid Carriers Using Box–Behnken Design for Enhanced Anticoccidial Effect against Eimeria tenella in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ionophores Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 4. Maduramicin Inhibits Proliferation and Induces Apoptosis in Myoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. toku-e.com [toku-e.com]

- 6. Liquid chromatography tandem mass spectrometry determination of maduramycin residues in the tissues of broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide for Researchers: Maduramicin Ammonium Salt vs. Monensin Efficacy in Coccidiosis Control

For decades, ionophorous polyether antibiotics have been a cornerstone of coccidiosis control in the poultry industry. Among these, Maduramicin Ammonium Salt and Monensin are two of the most widely utilized compounds. This guide provides an in-depth, data-driven comparison of their efficacy, mechanism of action, and practical considerations for research and drug development professionals. Our analysis is grounded in peer-reviewed studies and established experimental protocols to ensure scientific integrity and empower informed decision-making.

At a Glance: Key Differentiators

While both Maduramicin and Monensin are effective anticoccidials, they exhibit notable differences in their potency, dosage, and spectrum of activity. Maduramicin is recognized for its high potency, allowing for effective control of coccidiosis at a lower dosage compared to Monensin.[1][2] This can translate to improved cost-effectiveness in commercial poultry production.[2]

| Feature | Maduramicin Ammonium Salt | Monensin |

| Class | Monovalent glycoside polyether ionophore | Monovalent polyether ionophore |

| Typical Dosage in Broilers | 5-7 ppm[1] | 99-121 ppm[1] |

| Potency | High | Moderate |

| Primary Cation Affinity | Monovalent cations (e.g., Na+, K+) | Primarily monovalent cations (e.g., Na+, K+)[1] |

| Spectrum of Activity | Broad-spectrum against various Eimeria species | Broad-spectrum against various Eimeria species |

Mechanism of Action: A Shared Pathway with Subtle Distinctions

Both Maduramicin and Monensin are classified as ionophores, which are lipid-soluble molecules that transport ions across the cell membranes of the Eimeria parasite.[3][4] This disruption of the natural ion gradients, particularly of sodium (Na+) and potassium (K+), leads to an influx of water, causing the parasite to swell and ultimately lyse. This process is depicted in the signaling pathway diagram below.

Caption: Mechanism of action for ionophores like Maduramicin and Monensin.

While the fundamental mechanism is the same, differences in the chemical structure of Maduramicin and Monensin may influence their affinity for specific cations and their efficiency in disrupting the ion balance, potentially contributing to Maduramicin's higher potency.

Comparative Efficacy: Insights from Experimental Data

Numerous studies have compared the efficacy of Maduramicin and Monensin in controlling coccidiosis in broiler chickens. The following table summarizes key findings from representative research.

| Study Parameter | Maduramicin | Monensin | Key Findings & Citation |

| Lesion Score Reduction | Significant reduction in intestinal lesion scores. | Effective in reducing lesion scores, but in some studies to a lesser extent than Maduramicin at its recommended dosage. | Maduramicin demonstrated superior or comparable efficacy in reducing coccidial lesions in several studies.[5] |

| Oocyst Shedding | Markedly reduces oocyst per gram (OPG) of feces. | Reduces OPG, though some studies show Maduramicin combinations can be more effective. | A combination of Maduramicin and diclazuril showed a significant reduction in fecal oocyst counts compared to Monensin alone.[5] |